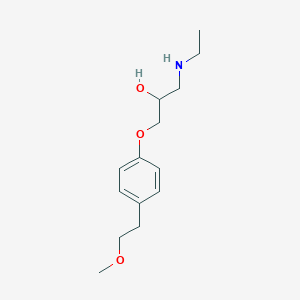

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRRKPFGZHWUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204370 | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109632-08-8 | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109632-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-173/09 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109632-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, chemically known as 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a selective β₁ receptor antagonist widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its efficacy and safety profile are intrinsically linked to its chemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) characteristics. This technical guide provides an in-depth overview of the chemical properties of Metoprolol, complete with quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.

Physicochemical Properties

The physicochemical properties of Metoprolol are crucial for its formulation, bioavailability, and interaction with biological systems. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅NO₃ | [2] |

| Molecular Weight | 267.36 g/mol | [2] |

| Appearance | White or almost white, crystalline powder | [3] |

| Melting Point | 120 °C | [2] |

| Boiling Point | ~398-411 °C (estimate) | [2][4] |

| pKa | 9.6 - 9.7 | [2][5] |

| LogP (octanol-water) | 1.6 - 2.15 | [6] |

| Water Solubility | Freely soluble (as tartrate and succinate salts) | [2][3] |

| Solubility in other solvents | Soluble in methanol; sparingly soluble in ethanol.[3] The succinate salt is soluble in DMSO (~10 mg/mL) and dimethylformamide (~2 mg/mL).[7] | [3][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of Metoprolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular structure of Metoprolol.

¹H NMR (500 MHz, CDCl₃): Chemical shifts (δ) in ppm are observed at approximately 3.34, 1.34, 3.53, 3.56, 4.00, 1.36, 3.92, 3.91, 7.08, 3.11, 3.16, 3.17, 2.78, 2.81, 3.89, 3.21, 7.09, 3.90, 7.10, 3.98, 6.79, 3.54, 3.99, 3.04, 7.07, 3.06, 4.01, 6.78, 2.80, 1.37, 3.09, and 3.19.[2][8]

²D NMR Spectra (¹H-¹³C HSQC): Correlations have been reported, confirming the connectivity of the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Metoprolol, aiding in its identification and quantification in biological matrices.

-

Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ is observed at m/z 268.15.[9][10]

-

MS/MS Fragmentation: Key fragment ions are observed at m/z 116.3, 133.0648, 121.0648, 105.0699, and 74.06.[2][11]

Chemical Reactivity and Stability

The stability of Metoprolol is a critical factor for its shelf-life and therapeutic efficacy. Stability studies are typically conducted under various stress conditions as per ICH guidelines.

Metoprolol tartrate injection (1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride or 5% dextrose) has been shown to be stable at room temperature for at least 30 hours.[12][13] Studies on expired tablets of metoprolol tartrate indicated that the drug content remained within acceptable limits, suggesting good long-term stability under proper storage conditions.[14] However, repackaged tablets stored at high humidity showed a significant increase in weight due to moisture uptake, which could affect product quality.

Degradation Pathways

Metoprolol can degrade under various conditions, including photocatalysis and ozonation. Understanding these degradation pathways is important for assessing its environmental fate and for developing stability-indicating analytical methods.

Photocatalytic Degradation

Under UV irradiation in the presence of a photocatalyst like TiO₂, Metoprolol undergoes degradation through two primary routes. One pathway involves the transformation to hydroquinone via intermediates such as 4-(2-methoxyethyl)phenol, 2-(4-hydroxyphenyl)ethanol, and 4-hydroxybenzaldehyde. Another route involves the direct degradation to hydroquinone.

Caption: Photocatalytic Degradation Pathway of Metoprolol.

Ozonation

The degradation of Metoprolol by ozonation involves reactions with both ozone (O₃) and hydroxyl radicals (•OH). This leads to the formation of various by-products through aromatic ring opening and degradation of the aliphatic chain, including mono-, di-, and tetrahydroxylated derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the chemical properties of Metoprolol.

Determination of pKa (General Protocol)

The pKa of Metoprolol is typically determined by potentiometric titration.

-

Preparation of the Analyte Solution: A precisely weighed amount of Metoprolol is dissolved in a suitable solvent, usually a mixture of water and a co-solvent like methanol, to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase is buffered to a physiological pH of 7.4.

-

Partitioning: A known amount of Metoprolol is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the analyte between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Measurement: The concentration of Metoprolol in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of Metoprolol in the octanol phase to its concentration in the aqueous phase.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the decrease in the concentration of Metoprolol and the formation of its degradation products over time.

-

Chromatographic System:

-

Forced Degradation Study:

-

Acid and Base Hydrolysis: Metoprolol solution is treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The solid drug or its solution is subjected to high temperatures.

-

Photolytic Degradation: The drug solution is exposed to UV light.

-

-

Analysis: Samples from the forced degradation studies are injected into the HPLC system to assess the separation of the parent drug from its degradation products. The method is validated for parameters such as linearity, precision, accuracy, and specificity.

Caption: Workflow for Stability-Indicating HPLC Method.

Conclusion

This technical guide has provided a comprehensive overview of the key chemical properties of Metoprolol. The presented data and experimental methodologies are vital for researchers and professionals involved in the development, formulation, and quality control of Metoprolol-containing pharmaceutical products. A thorough understanding of these properties ensures the development of safe, effective, and stable drug products.

References

- 1. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Photocatalytic decomposition of metoprolol and its intermediate organic reaction products: Kinetics and degradation pathway [orbis.uaslp.mx]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely used beta-blocker in the treatment of cardiovascular diseases. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Metoprolol Related Compound A, identified as 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a known impurity of Metoprolol.[1][2] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, intended to assist researchers, scientists, and drug development professionals in its identification, characterization, and control.

Chemical Identity and Structure

Metoprolol Related Compound A is structurally similar to Metoprolol, with the key difference being the substitution of the isopropylamino group with an ethylamino group.

| Identifier | Value |

| IUPAC Name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

| Synonyms | (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, H 173/09, USP Metoprolol Related Compound A[2] |

| CAS Number | 109632-08-8 |

| Molecular Formula | C₁₄H₂₃NO₃[1][2] |

| Molecular Weight | 253.34 g/mol [1][2] |

| Chemical Structure | ``` |

| [Image of the chemical structure of Metoprolol Related Compound A] |

Caption: Workflow for the synthesis and physicochemical characterization of Metoprolol Related Compound A.

Logical Relationship for Impurity Identification

The identification of an unknown impurity as Metoprolol Related Compound A follows a logical progression of analytical techniques.

Caption: Logical workflow for the identification of Metoprolol Related Compound A as an impurity.

Conclusion

References

In-Depth Technical Guide: 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (CAS: 109632-08-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, with the Chemical Abstracts Service (CAS) number 109632-08-8, is a recognized reference standard and a significant impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1][2] This compound is designated as Metoprolol EP Impurity A and is also known by synonyms such as C-Desmethyl Metoprolol and N-Desisopropyl-N-ethylmetoprolol.[3][4] Its unique molecular structure, featuring an ethylamino group, a phenoxy moiety, and a propanol backbone, makes it a subject of interest in pharmaceutical analysis and quality control.[4] The presence and quantity of this impurity are critical parameters in the manufacturing of Metoprolol, necessitating robust analytical methods for its detection and quantification. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

| Property | Value | Source |

| CAS Number | 109632-08-8 | [4][5] |

| Molecular Formula | C14H23NO3 | [3][5] |

| Molecular Weight | 253.34 g/mol | [3][5] |

| IUPAC Name | 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Synonyms | Metoprolol EP Impurity A, Metoprolol Related Compound A, C-Desmethyl Metoprolol, N-Desisopropyl-N-ethylmetoprolol | [3][4] |

Synthesis

The synthesis of this compound is primarily documented in the context of producing reference standards for Metoprolol impurity profiling. The general synthetic route involves the reaction of an epoxide intermediate with ethylamine.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis of Metoprolol impurities.[1]

Step 1: Synthesis of the Epoxide Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

-

Initiate stirring of the mixture.

-

After 5-10 minutes of stirring, add 0.4 g of potassium carbonate (K2CO3) to the reaction mixture.

-

Continue to stir the mixture slowly for an additional 15 minutes to ensure thorough mixing.

-

Slowly add epichlorohydrin to the reaction mixture dropwise.

-

Attach a reflux condenser to the flask and heat the reaction mixture at 70°C overnight (approximately 14 hours), ensuring consistent temperature maintenance.

-

After the reflux period, allow the round-bottom flask to cool to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the desired product.

Step 2: Synthesis of this compound

-

The synthesized epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, is then reacted with ethylamine.

-

The reaction progress is monitored by TLC to confirm the formation of the final product, this compound.

-

Purification of the final compound is typically achieved using column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the identification and quantification of this compound as an impurity in Metoprolol active pharmaceutical ingredients (APIs) and formulations. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

An HPLC method has been developed for profiling related compounds of Metoprolol tartrate.[6] While specific parameters for the impurity are part of a broader analysis, the general approach is outlined below.

| Parameter | Description |

| Columns | Agilent Poroshell 120 EC-C18, Agilent Poroshell 120 Phenyl-Hexyl |

| Mobile Phase | A gradient using an ammonium acetate buffer in water and acetonitrile. |

| Detection | Diode Array Detector (DAD) |

| Sample Preparation | The test solution is typically 0.5 mg/mL Metoprolol tartrate in the mobile phase. |

Hydrophilic Interaction Chromatography (HILIC)

A HILIC method coupled with charged aerosol detection (CAD) has been developed for the impurity profiling of Metoprolol and its impurities, including Metoprolol EP Impurity A.[7]

| Parameter | Description |

| Column | Thermo Scientific™ Acclaim™ Trinity™ P2 column |

| Detection | Diode Array Detector (DAD) and Charged Aerosol Detector (CAD) |

| Key Advantage | The use of CAD allows for the detection of impurities that lack a UV chromophore. The charged aerosol detector has shown good sensitivity, with a limit of detection for Impurity A as low as 2.5 ng on the column.[7] |

Pharmacological Activity and Signaling Pathways

As of the current literature review, there is a significant lack of specific pharmacological data for this compound. Its investigation has been primarily focused on its role as a process-related impurity in Metoprolol. While structurally related compounds, such as Metoprolol itself, are well-characterized as beta-1 selective adrenergic receptor blockers, the specific biological activity and potency of this N-desisopropyl-N-ethyl analog have not been extensively reported.

A study on structurally similar compounds, 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols, indicated that they possess both beta-1 and beta-2 adrenolytic activity.[8] However, direct extrapolation of these findings to this compound is not appropriate without specific experimental validation.

Consequently, there is no available information to describe its involvement in any specific signaling pathways. Further research would be required to elucidate its pharmacological profile and mechanism of action.

Conclusion

This compound is a critical compound in the context of pharmaceutical quality control for Metoprolol. This guide has provided a detailed overview of its chemical properties, a reproducible synthesis protocol, and modern analytical methods for its detection and quantification. The synthesis workflow and analytical parameters presented herein offer valuable resources for researchers and drug development professionals. A notable gap in the current knowledge is the lack of specific pharmacological data for this compound. Future research efforts could be directed towards evaluating its biological activity to fully understand its potential impact as an impurity.

References

- 1. rjptonline.org [rjptonline.org]

- 2. synchemia.com [synchemia.com]

- 3. 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-2-propanol | C14H23NO3 | CID 10377584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 109632-08-8: 1-(Ethylamino)-3-[4-(2-methoxyethyl)pheno… [cymitquimica.com]

- 5. allmpus.com [allmpus.com]

- 6. agilent.com [agilent.com]

- 7. analysis.rs [analysis.rs]

- 8. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C-Desmethyl Metoprolol: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-Desmethyl Metoprolol, a known impurity of the widely used beta-blocker, Metoprolol. This document details its chemical structure, nomenclature, and a laboratory-scale synthesis protocol. The information herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.

Nomenclature and Structure

C-Desmethyl Metoprolol is recognized as Metoprolol EP Impurity A in the European Pharmacopoeia.[1][2][3] Its formal chemical name is (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1][2][4][5][6][7][8] The structure of C-Desmethyl Metoprolol is closely related to Metoprolol, with the key difference being the substitution of the isopropylamino group in Metoprolol with an ethylamino group.

Below is a table summarizing the nomenclature and key identifiers for C-Desmethyl Metoprolol.

| Identifier | Value |

| Common Name | C-Desmethyl Metoprolol |

| Systematic (IUPAC) Name | (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[1][2][4][5][6][7][8] |

| Synonyms | Metoprolol EP Impurity A[1][2][3], Metoprolol Related Compound A |

| CAS Number | 109632-08-8[1][5][6][7][9] |

| Molecular Formula | C₁₄H₂₃NO₃[4][5][7][9] |

| Molecular Weight | 253.34 g/mol [4][5][7][9] |

Structural Relationship between Metoprolol and C-Desmethyl Metoprolol

The following diagram illustrates the structural difference between Metoprolol and its C-Desmethyl analog.

Physicochemical and Analytical Data

This section summarizes the available physicochemical and analytical data for C-Desmethyl Metoprolol. While some data is available from commercial suppliers of the reference standard, detailed spectroscopic data such as NMR peak lists and mass spectrometry fragmentation patterns are not widely published. Researchers requiring this information should obtain the certified reference material which is typically accompanied by a comprehensive certificate of analysis.[5][6][10]

Table 2: Physicochemical and Analytical Properties

| Property | Value/Information |

| Appearance | White to Off-White Solid[5] |

| Solubility | Soluble in Methanol[6] |

| Storage Temperature | 2-8 °C[6][9] |

| Purity by HPLC | ≥ 95% (as specified by commercial suppliers)[6] |

| ¹H NMR Data | Not publicly available. Obtainable from suppliers of the reference standard.[5][6][10] |

| ¹³C NMR Data | Not publicly available. Obtainable from suppliers of the reference standard.[5][6][10] |

| Mass Spectrometry Data | Not publicly available. Obtainable from suppliers of the reference standard.[5][6][10] |

| Infrared (IR) Spectrum | Not publicly available. Obtainable from suppliers of the reference standard.[5][6] |

| Thermogravimetric Analysis (TGA) | Not publicly available. Obtainable from suppliers of the reference standard.[5][6] |

Synthesis of C-Desmethyl Metoprolol (Metoprolol EP Impurity A)

The synthesis of C-Desmethyl Metoprolol can be achieved through a two-step process starting from 4-(2-methoxyethyl)phenol.[11] The general synthetic scheme involves the formation of an epoxide intermediate followed by a ring-opening reaction with ethylamine.

Experimental Protocol

Step I: Synthesis of the intermediate 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane [11]

-

In a clean and dry round-bottom flask (RBF), combine 0.5 g of 4-(2-methoxyethyl) phenol with 20 mL of dimethylformamide (DMF).

-

Stir the mixture for 5 to 10 minutes.

-

Add 0.4 g of potassium carbonate (K₂CO₃) to the reaction mixture and continue stirring for 15 minutes.

-

Slowly add epichlorohydrin dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture at 70°C overnight (approximately 14 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the RBF to room temperature.

-

The resulting intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane, is used in the next step.

Step II: Synthesis of 1-Ethylamino-3-(4-(2-methoxyethyl) phenoxy)propan-2-ol [11]

-

In a clean and dry RBF, place 2 g of the intermediate from Step I.

-

Add 20 mL of methanol and stir the mixture.

-

After 5 to 10 minutes of stirring, add 0.7 ml of ethylamine.

-

Continue stirring for 15 minutes to ensure thorough mixing.

-

Transfer the RBF to a preheated oil bath at 80°C.

-

Attach a reflux condenser and reflux the reaction mixture for approximately 14 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, the desired product, C-Desmethyl Metoprolol, can be isolated and purified using appropriate techniques such as column chromatography.

Synthetic Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis of C-Desmethyl Metoprolol.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 4. Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. allmpus.com [allmpus.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 美托洛尔杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. rjptonline.org [rjptonline.org]

In-depth Technical Guide: Predicted Biological Activity of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Disclaimer: This technical guide provides an in-depth analysis of the predicted biological activity of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. This compound is recognized as Metoprolol Impurity A, a derivative of the well-characterized β1-selective adrenergic receptor antagonist, Metoprolol.[1][2] Due to a lack of extensive direct pharmacological data for this specific impurity, this guide infers its biological activity based on the comprehensive data available for Metoprolol and established structure-activity relationships for β-blockers.

Introduction

This compound is a close structural analog of Metoprolol, a widely prescribed medication for a variety of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[3] Metoprolol's therapeutic efficacy stems from its selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] The structural similarity between this compound and Metoprolol, differing only by the substitution of an ethyl group for an isopropyl group on the amine, suggests that it may exhibit a similar pharmacological profile, likely acting as a β-adrenergic receptor antagonist. This guide will explore the predicted mechanism of action, quantitative pharmacological parameters, and pharmacokinetic properties of this compound, drawing heavily on the extensive research conducted on Metoprolol.

Predicted Pharmacological Profile

Based on the structure-activity relationships of aryloxypropanolamine β-blockers, this compound is predicted to be a β-adrenergic receptor antagonist. The para-substitution on the phenoxy ring is a key determinant of β1-selectivity.[5] However, the smaller ethyl group on the amine compared to the isopropyl group in Metoprolol may influence its affinity and selectivity for β-adrenergic receptor subtypes.

Mechanism of Action

The predicted mechanism of action for this compound is the competitive antagonism of β1-adrenergic receptors. By binding to these receptors, it would prevent the binding of endogenous catecholamines like norepinephrine and epinephrine.[6] This blockade would inhibit the downstream signaling cascade, which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[7] The reduction in intracellular cAMP would lead to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a decrease in atrioventricular nodal conduction velocity.[8]

Signaling Pathway Diagram

Caption: Predicted mechanism of action via β1-adrenergic receptor blockade.

Quantitative Pharmacological Data (Inferred from Metoprolol)

The following tables summarize the quantitative pharmacological and pharmacokinetic data for Metoprolol, which can be used as an estimate for the activity of its ethylamino analog.

Table 1: Receptor Binding Affinity of Metoprolol

| Parameter | Receptor Subtype | Value | Species | Radioligand | Tissue Source | Reference |

| -log Ki (M) | β1 | 7.73 ± 0.10 | Guinea Pig | [125I]-(S)-pindolol | Left Ventricular Free Wall | [6] |

| β2 | 6.28 ± 0.06 | Guinea Pig | [125I]-(S)-pindolol | Soleus Muscle | [6] | |

| β1/β2 Selectivity Ratio | - | ~30-40 | Human/Animal | Various | Various | [[“]] |

Table 2: In Vivo Potency of Metoprolol

| Parameter | Effect | Value (-log ED50, µmol/kg) | Species | Experimental Model | Reference |

| (S)-Metoprolol | β1-blockade | 7.04 ± 0.16 | Cat | Anesthetized, sympathetic nerve stimulation | [6] |

| (R)-Metoprolol | β1-blockade | 4.65 ± 0.16 | Cat | Anesthetized, sympathetic nerve stimulation | [6] |

Table 3: Pharmacokinetic Properties of Metoprolol

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~50% | Oral administration | [10] |

| Protein Binding | ~12% | Human serum albumin | [7] |

| Elimination Half-life | 3-7 hours | - | [7] |

| Metabolism | Primarily hepatic via CYP2D6 | - | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β-adrenergic receptor antagonists like Metoprolol.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing β1- (e.g., guinea-pig left ventricular free wall) and β2- (e.g., guinea-pig soleus muscle) adrenergic receptors.[6]

-

Radioligand: A high-affinity β-adrenergic receptor radioligand, such as [125I]-(S)-pindolol.[6]

-

Test compound: this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).[11]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[11]

-

Non-specific binding control: A high concentration of a non-labeled β-blocker (e.g., 10 µM propranolol).[11]

-

Glass fiber filters and a filtration apparatus.

-

Gamma or scintillation counter.

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of the test compound.

-

Incubations are typically carried out at 37°C for 60 minutes to allow the binding to reach equilibrium.[11]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[11][12]

-

Wash the filters with ice-cold wash buffer to minimize non-specific binding.[11][12]

-

Measure the radioactivity retained on the filters using a counter.

-

Determine non-specific binding in the presence of the non-specific binding control.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[11]

Experimental Workflow Diagram

Caption: A typical workflow for a radioligand competition binding assay.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-stimulated cAMP production.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production in cells expressing β1-adrenergic receptors.

Materials:

-

A cell line expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells).

-

A β-adrenergic receptor agonist (e.g., isoproterenol).[13]

-

Test compound: this compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

-

Cell lysis buffer.

-

A commercial cAMP assay kit (e.g., ELISA, TR-FRET, or radioimmunoassay).[13][14]

Procedure:

-

Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a PDE inhibitor.[13]

-

Incubate the cells with various concentrations of the test compound (the antagonist).

-

Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 concentration of isoproterenol) for a defined period (e.g., 10-15 minutes).[13]

-

Terminate the stimulation and lyse the cells to release intracellular cAMP.[13]

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's protocol.

-

Plot the percentage inhibition of the agonist response against the concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

Based on its structural similarity to Metoprolol, this compound is predicted to be a β1-selective adrenergic receptor antagonist. It is expected to competitively inhibit the binding of catecholamines to β1-receptors, thereby reducing heart rate and myocardial contractility. The quantitative pharmacological and pharmacokinetic parameters are likely to be in a similar range to those of Metoprolol, although the smaller ethyl group on the amine may result in some differences in potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the precise biological activity of this compound. Further research is warranted to definitively characterize its pharmacological profile and to understand its potential as a therapeutic agent or its significance as a pharmaceutical impurity.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 6. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. consensus.app [consensus.app]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Effect of metoprolol and propranolol on platelet aggregation and cAMP level in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Pharmacological Profile of N-Desisopropyl-N-ethylmetoprolol: A Look into Metoprolol Metabolism

A comprehensive search for the pharmacological profile of N-Desisopropyl-N-ethylmetoprolol has revealed no publicly available data for a compound with this specific chemical name. This suggests that N-Desisopropyl-N-ethylmetoprolol may not be a known metabolite of metoprolol or a synthesized compound with a characterized pharmacological profile. The focus of this guide, therefore, shifts to the known metabolic pathways of metoprolol and the pharmacological activities of its identified metabolites, providing a relevant context for researchers, scientists, and drug development professionals.

Metoprolol, a widely used beta-blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation.[3] While O-demethylation and subsequent oxidation lead to the inactive metabolite metoprolol acid, α-hydroxylation results in the formation of α-hydroxymetoprolol, an active metabolite with approximately one-tenth the beta-blocking potency of the parent drug.[3][4]

The third significant metabolic route, N-dealkylation, leads to the formation of N-desisopropyl metoprolol.[3] This compound, with the chemical name 1-Amino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol and CAS number 74027-60-4, is a known metabolite.[5] However, further N-ethylation of this metabolite to form N-Desisopropyl-N-ethylmetoprolol is not described in the reviewed literature.

Metoprolol Metabolism Overview

The metabolic fate of metoprolol is complex and stereoselective, with the R-enantiomer being more rapidly metabolized than the S-enantiomer in extensive metabolizers of CYP2D6.[4] The primary routes of metabolism are summarized in the table below.

| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Pharmacological Activity of Metabolite | Contribution to Overall Metabolism |

| O-demethylation | CYP2D6, CYP3A4, CYP2B6, CYP2C9 | O-demethylmetoprolol (transient) -> Metoprolol acid | Inactive | ~65% |

| α-hydroxylation | CYP2D6 | α-hydroxymetoprolol | Active (approx. 1/10th potency of metoprolol) | ~10% |

| N-dealkylation | CYP enzymes | N-desisopropyl metoprolol | Not well-characterized in publicly available literature | ~10% |

Table 1: Major Metabolic Pathways of Metoprolol. [3][4]

Experimental Protocols

Detailed experimental protocols for studying metoprolol metabolism often involve in vitro and in vivo methods.

In Vitro Metabolism Studies:

-

Human Liver Microsomes (HLMs): HLMs are a common in vitro system to study hepatic metabolism. A typical experiment would involve incubating metoprolol with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes). The formation of metabolites over time is then monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for metoprolol metabolism, experiments are conducted using recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells). Each recombinant enzyme is incubated with metoprolol to determine its catalytic activity towards the drug.

In Vivo Metabolism and Pharmacokinetic Studies:

-

Human Studies: In clinical studies, metoprolol is administered to healthy volunteers or patients, and blood and urine samples are collected at various time points. The concentrations of the parent drug and its metabolites are then quantified to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[1]

-

Phenotyping: To assess the role of CYP2D6 in metoprolol metabolism, phenotyping studies are often conducted. This can involve co-administering metoprolol with a known CYP2D6 inhibitor, like quinidine, and observing the changes in metoprolol's pharmacokinetics.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of metoprolol and its active metabolites is the blockade of β-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[6] The signaling pathway and a typical experimental workflow for identifying metabolites are depicted below.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. ClinPGx [clinpgx.org]

- 4. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Mechanism of Action of Metoprolol Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential mechanisms of action of impurities associated with the widely prescribed beta-blocker, Metoprolol. Given the critical importance of impurity profiling in drug safety and efficacy, this document consolidates available pharmacological and toxicological data, outlines relevant experimental protocols, and visualizes key pathways and workflows. While extensive research has been conducted on Metoprolol itself, detailed mechanistic data for many of its impurities remain limited in the public domain. This guide presents the current state of knowledge and provides the scientific framework for the evaluation of these compounds.

Introduction to Metoprolol and its Impurities

Metoprolol is a cardioselective β1-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and heart failure.[1] Its therapeutic effect is primarily achieved by blocking the action of catecholamines (e.g., norepinephrine and epinephrine) at β1-receptors in the heart, leading to a reduction in heart rate, cardiac contractility, and blood pressure. Impurities in the Metoprolol drug substance can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API) during storage, or metabolism in the body. These impurities must be monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the FDA and through ICH guidelines.[2][3]

Profile of Known Metoprolol Impurities

A number of impurities related to Metoprolol have been identified and are listed in various pharmacopeias (e.g., European Pharmacopoeia - EP) or have been characterized in scientific literature. These include process-related impurities, degradation products, and metabolites.

Table 1: Summary of Known Metoprolol Impurities and Metabolites

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Notes |

| Metoprolol EP Impurity A | (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | 109632-08-8 | C₁₄H₂₃NO₃ | Process-related impurity. Structurally similar to Metoprolol, with an ethyl group instead of an isopropyl group. |

| Metoprolol EP Impurity D | 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol | 62572-90-1 | C₁₂H₁₈O₄ | Degradation product, formed by hydrolysis of the epoxide intermediate in Metoprolol synthesis.[4] |

| Metoprolol EP Impurity F | 1-phenoxy-3-(propan-2-ylamino)propan-2-ol | 7695-63-8 | C₁₂H₁₉NO₂ | Process-related impurity. Lacks the 4-(2-methoxyethyl) substituent on the phenoxy ring. |

| Metoprolol EP Impurity G (Tyrosol) | 2-(4-Hydroxyphenyl)ethanol | 501-94-0 | C₈H₁₀O₂ | Process-related impurity or degradation product. Also a known natural phenolic antioxidant.[5] |

| Metoprolol EP Impurity J | 1-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-3-[(1-methylethyl)amino]-2-propanol | 163685-37-8 | C₁₈H₃₁NO₅ | A dimeric impurity. |

| Metoprolol EP Impurity M | 1,3-bis(isopropylamino)propan-2-ol | 343785-33-1 (free base) | C₉H₂₂N₂O | Process-related impurity. |

| N-Desisopropyl Metoprolol | 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | 74027-60-4 | C₁₂H₁₉NO₃ | A metabolite of Metoprolol. |

| α-Hydroxymetoprolol | 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propane-2,α-diol | - | C₁₅H₂₅NO₄ | An active metabolite of Metoprolol. |

| N-Nitroso Metoprolol | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol | 138768-62-4 | C₁₅H₂₄N₂O₄ | A potential genotoxic impurity formed by nitrosation of Metoprolol.[6] |

| Metoprolol Dimer | 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol | 230975-30-1 | C₂₁H₂₈O₅ | A dimeric impurity. |

Mechanisms of Action of Specific Impurities

Detailed pharmacological data for most Metoprolol impurities are not publicly available. However, based on available research and structural analysis, the following mechanisms can be described or inferred.

Beta-Adrenergic Receptor Activity

Impurities that retain the core pharmacophore of Metoprolol—the aryloxypropanolamine structure—have the potential to interact with beta-adrenergic receptors.

-

α-Hydroxymetoprolol: This active metabolite has been shown to possess beta-blocking activity, but its potency is approximately one-tenth that of Metoprolol.

-

Metoprolol EP Impurity A and F: Due to their structural similarity to Metoprolol, it is plausible that these impurities could act as competitive antagonists at β1-adrenergic receptors.[7][8] However, the alterations to the amine substituent (Impurity A) or the phenoxy group (Impurity F) would likely result in significantly lower binding affinity and/or selectivity compared to the parent drug. Experimental verification is required to confirm this hypothesis.

-

Other Impurities (D, G, J, M, Dimer): Impurities lacking the complete aryloxypropanolamine structure, such as Impurity D (a diol) and Impurity G (a simple phenol), are unlikely to exhibit significant beta-blocking activity.

Metoprolol and potentially some of its structurally related impurities exert their primary effect by competitively inhibiting the binding of norepinephrine and epinephrine to β1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and L-type calcium channels, resulting in increased heart rate and contractility. By blocking this cascade, Metoprolol reduces cardiac workload.

Caption: Beta-1 adrenergic receptor signaling pathway and site of inhibition by Metoprolol.

Genotoxic Mechanism of N-Nitroso Metoprolol

N-Nitroso Metoprolol is a nitrosamine impurity of significant concern due to its potential genotoxicity.[6] Research has shown that this compound can induce DNA damage.

-

Mechanism: N-Nitroso Metoprolol requires metabolic activation to exert its genotoxic effect. It does not directly cause DNA fragmentation in cell lines that lack metabolic enzymes (e.g., V79 Chinese hamster lung cells). However, in primary cultures of rat and human hepatocytes, which are metabolically active, it causes dose-dependent DNA fragmentation.[9][10] This indicates that liver enzymes (likely cytochrome P450s) convert N-Nitroso Metoprolol into a reactive electrophilic species that can then form adducts with DNA, leading to strand breaks and triggering DNA repair mechanisms. If this damage is not properly repaired, it can lead to mutations and potentially cancer.

Table 2: Quantitative Genotoxicity Data for N-Nitroso Metoprolol

| Assay | Cell Type | Endpoint | Effective Concentration Range | Reference |

| DNA Fragmentation (Alkaline Elution) | Rat and Human Hepatocytes | DNA strand breaks | 0.1 - 1 mM | [9] |

| DNA Repair Synthesis (Autoradiography) | Rat and Human Hepatocytes | Unscheduled DNA synthesis | 0.1 - 1 mM | [9] |

| Micronucleus Test | Rat Hepatocytes (in vivo) | Micronucleus formation | 1000 mg/kg | [11] |

digraph "Genotoxicity Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];Impurity [label="N-Nitroso Metoprolol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Activation\n(e.g., CYP450 in Liver)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactive_Metabolite [label="Reactive Electrophilic\nMetabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="DNA Damage\n(e.g., Strand Breaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Repair [label="DNA Repair\nMechanisms", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutation [label="Mutations\n(if repair fails)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Impurity -> Metabolism; Metabolism -> Reactive_Metabolite; Reactive_Metabolite -> DNA [label="Covalently Binds"]; DNA -> Adducts [arrowhead=none]; Adducts -> Damage; Damage -> Repair; Repair -> DNA [label="Successful Repair", color="#34A853"]; Repair -> Mutation [label="Repair Failure", color="#EA4335"]; }

Caption: Proposed mechanism for the genotoxicity of N-Nitroso Metoprolol.

Antioxidant and Cardioprotective Effects of Impurity G (Tyrosol)

Metoprolol EP Impurity G is chemically identical to Tyrosol (2-(4-hydroxyphenyl)ethanol), a natural phenolic compound found in olive oil.[5] Unlike other impurities, Tyrosol has been studied for its own biological effects, which are distinct from beta-blockade.

-

Mechanism: Tyrosol acts as an antioxidant, protecting cells from oxidative stress.[12] It has also demonstrated cardioprotective effects in preclinical models. Studies suggest that Tyrosol activates pro-survival signaling pathways in the heart, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[13] Furthermore, it has been shown to induce the expression of Sirtuin 1 (SIRT1), a protein linked to cellular longevity and stress resistance.[13] This mechanism suggests a potential beneficial effect, although its relevance at the low concentrations found as an impurity is unknown.

Caption: Proposed cardioprotective signaling pathways activated by Metoprolol Impurity G (Tyrosol).

Experimental Protocols for Impurity Characterization

The following sections describe standard, exemplary protocols that are used to determine the pharmacological and toxicological profiles of beta-blockers and their impurities.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. A competitive binding format is used to measure how effectively an impurity competes with a known radiolabeled ligand for binding to β1- and β2-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of a Metoprolol impurity for β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparations: Cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A non-selective or selective beta-receptor antagonist radiolabeled with a high-specific-activity isotope, such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[14]

-

Test Compound: The Metoprolol impurity of interest, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker (e.g., 10 µM Propranolol).[14]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter.

Protocol:

-

Plate Setup: In a 96-well plate, set up wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific control), and Competition (membranes + radioligand + serial dilutions of the test impurity).

-

Incubation: Add the membrane preparation, appropriate control or test compound solution, and finally the radioligand to each well.

-

Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test impurity.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ (the concentration of impurity that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

-

Caption: General workflow for a competitive radioligand binding assay.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding by quantifying the level of the second messenger, cAMP. It can determine if an impurity is an antagonist (blocks agonist-induced cAMP production), an agonist (stimulates cAMP production), or a partial agonist.

Objective: To determine the functional activity (antagonism or agonism) of a Metoprolol impurity at β1-adrenergic receptors.

Materials:

-

Cell Line: A cell line expressing the human β1-adrenergic receptor (e.g., HEK293).

-

Agonist: A known beta-agonist, such as Isoproterenol.

-

Test Compound: The Metoprolol impurity of interest.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[17]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

Protocol (Antagonist Mode):

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with serial dilutions of the test impurity (or vehicle control) in the presence of a PDE inhibitor for a short period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC₈₀ of Isoproterenol) to stimulate cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP level against the log concentration of the impurity to generate a dose-response curve and determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

In Vitro Cytotoxicity and Genotoxicity Assays

These assays are essential for evaluating the toxicological potential of impurities.

Cytotoxicity Assay (e.g., MTT Assay):

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Protocol Outline:

-

Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

-

Expose the cells to various concentrations of the impurity for a defined period (e.g., 24-72 hours).

-

Add MTT reagent and incubate, allowing formazan crystals to form.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (concentration causing 50% cytotoxicity).[18]

-

Genotoxicity Assay (e.g., Ames Test or Hepatocyte DNA Damage Assay):

-

Ames Test (Bacterial Reverse Mutation Assay): A widely used screening test to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in genes required for histidine synthesis. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that require activation.[19]

-

Hepatocyte DNA Damage Assay: As used for N-Nitroso Metoprolol, this involves exposing primary hepatocytes to the impurity.[9] DNA damage can be quantified using methods like the alkaline elution assay , which measures the rate at which DNA single strands pass through a filter, with a faster rate indicating more strand breaks.

Conclusion

The safety and efficacy of Metoprolol are contingent upon the stringent control of its impurities. While the primary mechanism of Metoprolol is well-understood, the specific biological activities of most of its related compounds are not well-documented in publicly accessible literature. This guide has synthesized the available information, highlighting the known genotoxic mechanism of N-Nitroso Metoprolol and the distinct antioxidant and cardioprotective actions of Impurity G (Tyrosol). For impurities that are structurally analogous to Metoprolol, a potential for interaction with adrenergic receptors can be inferred, though this requires experimental confirmation. The provided experimental protocols offer a clear framework for the pharmacological and toxicological characterization of these and other pharmaceutical impurities, forming a crucial component of drug development and regulatory submission. Further research into the specific mechanisms of these compounds is essential for a complete understanding of the safety profile of Metoprolol.

References

- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Nitroso Metoprolol | Manasa Life Sciences [manasalifesciences.com]

- 7. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. 4-Hydroxyphenethyl alcohol | 501-94-0 [chemicalbook.com]

- 13. 2-(4-hydroxyphenyl)ethanol|501-94-0 - MOLBASE Encyclopedia [m.molbase.com]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. kosheeka.com [kosheeka.com]

- 19. m.youtube.com [m.youtube.com]

The Synthesis of Metoprolol and Its Analogues: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a selective β₁ receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its synthesis and the development of its analogues remain a significant area of research in medicinal chemistry, driven by the quest for improved pharmacological profiles, novel therapeutic applications, and more efficient manufacturing processes. This technical guide provides a comprehensive review of the key synthetic strategies for Metoprolol and its analogues, presenting detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Racemic Synthesis of Metoprolol

The most common and industrially applied synthesis of racemic Metoprolol starts from 4-(2-methoxyethyl)phenol. The general approach involves a two-step process: the formation of an epoxide intermediate followed by its reaction with isopropylamine.

A prevalent method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine to yield racemic Metoprolol.[1]

Experimental Protocol: Racemic Metoprolol Synthesis[1]

Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

-

To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., water, methanol, or a biphasic system), an aqueous solution of sodium hydroxide or potassium hydroxide is added.

-

Epichlorohydrin is then added portion-wise while maintaining the reaction temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the organic layer containing the epoxide is separated, washed, and the solvent is removed under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of Metoprolol

-

The crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane is dissolved in a suitable solvent such as methanol, ethanol, or isopropyl alcohol.

-

Isopropylamine is added to the solution, and the mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC).

-

After completion, the excess isopropylamine and solvent are removed by distillation.

-

The resulting crude Metoprolol base is then purified by crystallization from an appropriate solvent system (e.g., acetone/petroleum ether) to afford the final product.[1]

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(2-methoxyethyl)phenol | Epichlorohydrin | NaOH | Water/Methanol | 40 | 4 | 92.3 (epoxide) | [1] |

| 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Isopropylamine | - | Methanol | Reflux | 7 | 87.3 | [1] |

| 4-(2-methoxyethyl)phenol | Epichlorohydrin | KOH | Water | 60 | 4 | 95.2 (epoxide) | |

| 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Isopropylamine | - | Isopropanol | 60 | 4 | 93.6 | [1] |

Enantioselective Synthesis of (S)-Metoprolol

The therapeutic activity of Metoprolol resides primarily in the (S)-enantiomer. Consequently, various enantioselective synthetic strategies have been developed to produce the optically pure isomer, minimizing the administration of the less active and potentially side-effect-inducing (R)-enantiomer.

Chiral Pool Synthesis

One approach utilizes chiral starting materials, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereochemistry. The reaction of 4-(2-methoxyethyl)phenol with (S)-epichlorohydrin, for instance, directly yields the (S)-epoxide, which upon reaction with isopropylamine, produces (S)-Metoprolol.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an elegant and environmentally friendly approach to enantiomerically pure β-blockers. These strategies often involve the kinetic resolution of a racemic intermediate catalyzed by an enzyme, typically a lipase.

A common chemoenzymatic route to (S)-Metoprolol involves the enzymatic acylation of a racemic halohydrin intermediate. For example, the racemic chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, can be subjected to kinetic resolution using an immobilized lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer can then be converted to (S)-Metoprolol.

Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

-

4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base as described in the racemic synthesis. The resulting epoxide is then opened with a chloride source, such as lithium chloride, in the presence of an acid to yield the racemic chlorohydrin.

Step 2: Enzymatic Kinetic Resolution

-

The racemic chlorohydrin is dissolved in a suitable organic solvent (e.g., toluene, hexane).

-

Immobilized Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate, acetic anhydride) are added to the solution.

-

The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by chiral HPLC.

-

The enzyme is filtered off, and the acylated (R)-enantiomer and the unreacted (S)-chlorohydrin are separated by column chromatography.

Step 3: Synthesis of (S)-Metoprolol

-

The optically pure (S)-chlorohydrin is reacted with isopropylamine, typically in a sealed vessel at elevated temperature, to yield (S)-Metoprolol.

-

The product is then purified by crystallization.

| Intermediate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (ee) | Reference |

| Racemic chlorohydrin | CALB | Vinyl acetate | Toluene | 40 | 24 | >99% for (S)-alcohol | |

| Racemic chlorohydrin | Pseudomonas cepacia lipase | Acetic anhydride | Diisopropyl ether | 30 | 48 | 98% for (R)-acetate |

Synthesis of Metoprolol Analogues

The development of Metoprolol analogues has been driven by the desire to improve properties such as β₁-selectivity, duration of action, and metabolic stability, as well as to explore new therapeutic applications.

Analogues with Modified Aromatic Ring Substituents

Modifications to the para-substituent on the phenyl ring can significantly impact the pharmacological profile. For example, replacing the 2-methoxyethyl group with other functionalities has led to the development of other well-known β-blockers.

-

Atenolol: Features an acetamido group at the para-position, which increases its hydrophilicity and reduces CNS side effects.

-

Betaxolol: Incorporates a cyclopropylmethoxyethyl group, leading to increased lipophilicity and a longer half-life compared to Metoprolol.

The synthesis of these analogues generally follows a similar pathway to that of Metoprolol, starting from the corresponding substituted phenol.

Analogues with Modified Amino Substituents

Variations in the N-alkyl substituent of the amino group can also influence activity and selectivity. While the isopropyl group is common in many β-blockers, other alkyl or aralkyl groups have been explored. The synthesis of these analogues typically involves the reaction of the epoxide intermediate with the desired primary amine.

Analogues with Modified Propanolamine Backbone

Alterations to the 1-amino-3-aryloxy-2-propanol core are less common but have been investigated to probe the structural requirements for β-adrenergic antagonism.

Structure-Activity Relationships (SAR)

The extensive research into Metoprolol and its analogues has led to a well-defined structure-activity relationship for aryloxypropanolamine β-blockers:

-

Aromatic Ring: A substituted phenyl or other aromatic ring system is essential for activity.

-

Ether Linkage: The aryloxypropanolamine backbone is a key structural feature.

-

Hydroxyl Group: The secondary alcohol on the propanolamine chain is crucial for binding to the β-adrenergic receptor. The (S)-configuration is significantly more active.

-

Amino Group: A secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, is optimal for antagonist activity.

-

Para-Substitution: The nature of the substituent at the para-position of the aromatic ring is a primary determinant of β₁-selectivity.

Conclusion

The synthesis of Metoprolol and its analogues has evolved significantly, with a clear trend towards more efficient, stereoselective, and environmentally benign methodologies. The classic racemic synthesis remains a cost-effective industrial process, while enantioselective approaches, particularly chemoenzymatic methods, are gaining prominence for producing the therapeutically active (S)-enantiomer. The continued exploration of new analogues, guided by a well-established understanding of their structure-activity relationships, holds promise for the development of next-generation β-blockers with enhanced therapeutic profiles. This guide serves as a foundational resource for researchers and professionals in the field, providing a detailed overview of the synthetic landscape of this important class of pharmaceuticals.

References

The Metabolic Fate of Metoprolol: A Technical Guide to its Biotransformation and Resulting Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of metoprolol, a widely prescribed beta-blocker. The following sections detail the biotransformation of metoprolol into its major metabolites, which for the purpose of this guide are considered metabolic impurities, the enzymes governing these transformations, quantitative data on its metabolism, and detailed experimental protocols for their analysis.

Introduction to Metoprolol Metabolism

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being biotransformed before excretion. The primary routes of metabolism are O-demethylation, α-hydroxylation, and N-dealkylation. These processes are predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a critical role. The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in metoprolol's pharmacokinetic profile. While the major metabolites of metoprolol are generally considered to have negligible pharmacological activity, understanding their formation is crucial for a complete safety and efficacy profile of the drug.

The Core Metabolic Pathways of Metoprolol

The biotransformation of metoprolol follows three main pathways, leading to the formation of several key metabolites.

O-Demethylation

The most prominent metabolic pathway for metoprolol is O-demethylation of the methoxyethyl side chain, accounting for approximately 65% of its metabolism.[1] This reaction is primarily catalyzed by CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[1][2] The initial product of this pathway is O-desmethylmetoprolol, which is subsequently oxidized to the inactive carboxylic acid metabolite, metoprolol acid.[1]

α-Hydroxylation

Approximately 10% of a metoprolol dose undergoes α-hydroxylation of the ethyl group on the side chain.[1] This reaction is also predominantly mediated by CYP2D6 and results in the formation of α-hydroxymetoprolol.[1] This metabolite exhibits some beta-blocking activity, but it is about one-tenth as potent as the parent compound.[1]

N-Dealkylation

Another minor metabolic route, accounting for about 10% of metoprolol metabolism, is N-dealkylation of the isopropylamine side chain.[1] This pathway, also influenced by CYP2D6, produces N-desisopropyl metoprolol.[1]

The following diagram illustrates the primary metabolic pathways of metoprolol.

Caption: Primary metabolic pathways of Metoprolol.

Quantitative Analysis of Metoprolol Metabolism

The quantitative contribution of the different metabolic pathways and the enzymes involved are summarized in the tables below.

Table 1: Relative Abundance of Major Metoprolol Metabolic Pathways

| Metabolic Pathway | Approximate Percentage of Metabolism | Primary Metabolite |

| O-Demethylation | ~65% | O-Desmethylmetoprolol |

| α-Hydroxylation | ~10% | α-Hydroxymetoprolol |

| N-Dealkylation | ~10% | N-Desisopropyl metoprolol |

Table 2: Contribution of Cytochrome P450 Enzymes to Metoprolol Metabolism

| CYP450 Enzyme | O-Demethylation | α-Hydroxylation | N-Dealkylation |

| CYP2D6 | Major | Major | Major |

| CYP3A4 | Minor | Minor | Minor |

| CYP2B6 | Minor | - | Minor |

| CYP2C9 | Minor | - | Minor |

Experimental Protocols for Metabolite Analysis

The analysis of metoprolol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow

The general workflow for the analysis of metoprolol and its metabolites from biological samples is depicted below.

Caption: General experimental workflow for metabolite analysis.

Sample Preparation Protocols

4.2.1. Liquid-Liquid Extraction (LLE) for Plasma Samples